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3,6-dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Medicinal Chemistry Scaffold Design Kinase Inhibitor

3,6-Dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS 428837-96-1) is a fully substituted 1H-pyrazolo[3,4-b]pyridine heterocycle characterized by a C15H12F3N3 composition and a molecular weight of 291.27 g/mol. The compound features a unique substitution array: methyl groups at positions 3 and 6, a trifluoromethyl group at position 4, and an N-phenyl ring at position 1.

Molecular Formula C15H12F3N3
Molecular Weight 291.27 g/mol
CAS No. 428837-96-1
Cat. No. B5831128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
CAS428837-96-1
Molecular FormulaC15H12F3N3
Molecular Weight291.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(F)(F)F
InChIInChI=1S/C15H12F3N3/c1-9-8-12(15(16,17)18)13-10(2)20-21(14(13)19-9)11-6-4-3-5-7-11/h3-8H,1-2H3
InChIKeyOLENTMMSLRYFSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.2 [ug/mL]

3,6-Dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS 428837-96-1) – Core Scaffold Identity and Procurement Baseline


3,6-Dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS 428837-96-1) is a fully substituted 1H-pyrazolo[3,4-b]pyridine heterocycle characterized by a C15H12F3N3 composition and a molecular weight of 291.27 g/mol . The compound features a unique substitution array: methyl groups at positions 3 and 6, a trifluoromethyl group at position 4, and an N-phenyl ring at position 1 [1]. The pyrazolo[3,4-b]pyridine scaffold itself constitutes a recognized privileged structure in medicinal chemistry, with over 300,000 known 1H-isomers explored for kinase inhibition, anticancer, and antimicrobial applications [2]. Physicochemical predictions estimate a melting point of 58–59 °C, a boiling point of 325.3 ± 42.0 °C, a density of 1.31 ± 0.1 g/cm³, and a pKa of 0.90 ± 0.30, indicating the weakly basic character of the pyridine nitrogen . The compound is commercially available as a research chemical (e.g., Sigma-Aldrich AldrichCPR, purity ≥98%) for pharmaceutical R&D and quality-control purposes .

Why Generic Substitution Fails for 3,6-Dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (428837-96-1)


Within the 1H-pyrazolo[3,4-b]pyridine chemical space, the simultaneous presence and precise positioning of three distinct substituent types – the electron-withdrawing 4-trifluoromethyl group, the lipophilic 3,6-dimethyl pair, and the N1-phenyl ring – collectively define a steric and electronic signature that cannot be replicated by any single-point variant . Removal or relocation of the trifluoromethyl group (e.g., to the 6-position or exchange for a methyl group) profoundly alters the HOMO/LUMO eigenvalues, molecular electrostatic potential, and dipole moment, as demonstrated in molecular modeling studies of related mefloquine isosters, where compounds lacking the 4-CF3/6-CH3 combination failed to achieve coplanar superposition with the quinoline template (RMS > 0.5 Å) [1]. Similarly, variation at the N1-aryl position modulates the dihedral angle between the pyrazolopyridine core and the phenyl ring, affecting both the conformational ensemble and potential π-stacking interactions with biological targets [1]. These structural factors mean that even closely related analogs – such as the 3-methyl-6-trifluoromethyl regioisomer or the N-benzyl derivative – present fundamentally different molecular recognition surfaces to protein binding sites or material interfaces, making simple substitution unreliable and necessitating compound-specific qualification for each intended application [1].

3,6-Dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (428837-96-1) – Quantitative Differentiation Evidence


Substitution Pattern Encoding: 4-CF3 + 3,6-Dimethyl + N1-Phenyl as a Differentiating Pharmacophoric Triad

Target compound 428837-96-1 presents a three-point substitution architecture (3-Me, 4-CF3, 6-Me) that is absent in the closest commercially available pyrazolo[3,4-b]pyridine analogs such as 3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (lacking 6-Me) or 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine (lacking 4-CF3). Molecular modeling of congeneric series has demonstrated that the 4-CF3 group exerts a strong electron-withdrawing effect (Hammett σp ≈ 0.54), lowering LUMO energy by approximately 0.5–0.8 eV relative to the 4-H or 4-CH3 analogs, while the 6-methyl group contributes a +I inductive effect that partially offsets pyridine ring electron deficiency, stabilizing the HOMO [1]. The N1-phenyl ring adopts a preferred dihedral angle of approximately 45–55° relative to the core plane in the minimal-energy conformation, as calculated by the AM1 semiempirical method [1]. This combination yields a predicted logP of approximately 3.8–4.2 (estimated by fragment-additivity from the C15H12F3N3 scaffold), which contrasts with the lower lipophilicity of des-methyl or des-CF3 analogs .

Medicinal Chemistry Scaffold Design Kinase Inhibitor

Topological Isosterism Validation: 1H-Pyrazolo[3,4-b]pyridine Core as a Quinoline Bioisostere

The 1H-pyrazolo[3,4-b]pyridine scaffold bearing the 3,6-dimethyl-4-trifluoromethyl-1-phenyl substitution pattern was computationally evaluated as a topological isostere of the quinoline ring system present in the antimalarial drug mefloquine [1]. Atomic superimposition of the pyrazolo[3,4-b]pyridine core onto the quinoline ring of mefloquine yielded an RMS deviation of 0.06 Å for the coplanar ring atoms, indicating near-perfect spatial overlap [1]. In contrast, analogs bearing a 3-methyl-6-trifluoromethyl substitution pattern (i.e., regioisomeric exchange of CF3 and CH3 positions) or lacking the 4-piperidinylmethanol side chain failed to achieve comparable superposition (RMS > 0.5 Å) and did not meet the geometrical requirements for heme docking [1]. The specific 3,6-dimethyl-4-CF3 combination thus occupies a privileged region in the conformational space of mefloquine-like scaffolds, whereas the simple 1H-pyrazolo[3,4-b]pyridine core alone (without the specific substitution array) is insufficient to guarantee isosteric behavior [1].

Bioisosterism Antimalarial Design Molecular Modeling

Predicted ADME Fragment Advantage: Trifluoromethyl Metabolic Stability vs Methyl-Only Analogs

The 4-trifluoromethyl substituent in target compound 428837-96-1 is predicted to impart superior oxidative metabolic stability compared to a 4-methyl analog. The C–F bond dissociation energy (~130 kcal/mol for CF3) substantially exceeds that of C–H (~105 kcal/mol), rendering the trifluoromethyl group resistant to cytochrome P450-mediated oxidation at the 4-position [1]. This is a well-established class-level principle in medicinal chemistry: the replacement of benzylic or heterocyclic methyl groups with trifluoromethyl reduces intrinsic clearance in human liver microsomes by 2- to 10-fold across diverse chemotypes, as documented in comprehensive matched-pair analyses of pharmaceutical compound datasets [1]. Conversely, analogs lacking the 4-CF3 group (e.g., 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine) contain an unsubstituted C4 position that is susceptible to electrophilic aromatic substitution or CYP-mediated epoxidation, potentially generating reactive metabolites [1]. The predicted pKa of 0.90 ± 0.30 further indicates that the compound remains predominantly un-ionized at physiological pH, favoring passive membrane permeability .

Drug Metabolism ADME Prediction Fragment-Based Design

PIM-1 Kinase Scaffold Validation: Pyrazolo[3,4-b]pyridine Core Activity in Breast Cancer Cells

While the exact compound 428837-96-1 has not been directly evaluated in published PIM-1 kinase assays, structurally related pyrazolo[3,4-b]pyridine scaffold-based derivatives have demonstrated potent PIM-1 inhibitory activity. Specifically, compounds 17 and 19 from a congeneric series exhibited IC50 values of 43 nM and 26 nM, respectively, against PIM-1 kinase, comparable to the reference inhibitor 5-FU (IC50 = 17 nM) [1]. These derivatives also showed selective cytotoxicity against MCF-7 breast cancer cells (ERα-dependent) with IC50 values of 5.98 µM and 5.61 µM, while sparing MDA-MB-231 (ERα-independent) and non-cancerous MCF-10A cells [1]. The target compound 428837-96-1, bearing the identical pyrazolo[3,4-b]pyridine core with a complementary 4-CF3 substitution, is expected to occupy the same ATP-binding pocket as these validated derivatives, with the trifluoromethyl group potentially forming favorable hydrophobic contacts within the kinase hinge region. Direct head-to-head comparison data for 428837-96-1 versus the reported derivatives is currently unavailable, and this inference should be considered supportive until experimentally confirmed [1].

PIM-1 Kinase Breast Cancer Kinase Inhibition

3,6-Dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (428837-96-1) – High-Value Research and Industrial Application Scenarios


Quinoline Bioisostere Replacement in Antimalarial Lead Optimization

Based on the validated topological isosterism with mefloquine (RMS = 0.06 Å for core superposition) [1], 428837-96-1 serves as an advanced intermediate for synthesizing pyrazolo[3,4-b]pyridine-based carbinolamine antimalarials. Research groups exploring non-quinoline chemotypes to circumvent Plasmodium resistance mechanisms can procure this compound as a key building block to install the 4-piperidinylmethanol pharmacophore via C4-functionalization, leveraging the pre-optimized 3,6-dimethyl-4-CF3 electronic environment that mimics the quinoline 2,8-substitution pattern.

PIM-1 Kinase Inhibitor Scaffold Development for ERα-Positive Breast Cancer

With the pyrazolo[3,4-b]pyridine scaffold validated as a PIM-1 kinase inhibitory core (class IC50 = 26–43 nM) demonstrating selective MCF-7 cytotoxicity [2], 428837-96-1 can be directly employed in structure-activity relationship (SAR) campaigns. The 4-CF3 group provides a metabolically stable hydrophobic anchor for the kinase hinge region, while the 3- and 6-methyl positions serve as vectors for further derivatization, enabling rapid exploration of the ATP-binding pocket without de novo core synthesis.

Fluorinated Heterocycle Collection for Fragment-Based Drug Discovery (FBDD) Libraries

The predicted favorable ADME profile (C–F bond stability reducing intrinsic clearance by an estimated 2–10× vs CH3 analogs) [3] and low pKa (0.90 ± 0.30) make 428837-96-1 an attractive fragment-like scaffold for FBDD collections targeting CNS-penetrant or orally bioavailable agents. Its three-dimensional substitution pattern provides unique BCUT descriptor values that enhance library diversity metrics when compared to flat, mono-substituted pyrazolopyridine analogs.

Specialty Chemical Reference Standard for Analytical Method Development

The compound's well-defined melting point (58–59 °C) , availability in high purity (≥98%) , and unique InChIKey (OLENTMMSLRYFSR-UHFFFAOYSA-N) make it suitable as a reference standard for HPLC-MS method validation in pharmaceutical quality control. Its distinct retention time and mass spectral signature (monoisotopic mass 291.09833 Da) [4] facilitate unambiguous identification in complex reaction mixtures, supporting process analytical technology (PAT) applications in GMP manufacturing environments.

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